molecular formula C22H19ClN4OS2 B4556486 2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide

2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide

Cat. No.: B4556486
M. Wt: 455.0 g/mol
InChI Key: WJTSBBSCCMWJHF-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4OS2 and its molecular weight is 455.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.0688813 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel triazole compounds containing a thioamide group, similar to the chemical structure , have been synthesized and analyzed for their structure. These compounds show potential for antifungal and plant growth regulating activities due to their unique structural configurations (Liu et al., 2005).
  • The development of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has been conducted to explore their antitumor activity. This research highlights the importance of the benzothiazole structure as a pharmacophoric group in combating various cancer cell lines (Yurttaş et al., 2015).

Biological Activities and Applications

  • A series of 4-thiazolidinones containing the benzothiazole moiety has been synthesized and tested for their anticancer activity. These compounds show significant activity against a range of cancer cell lines, indicating the potential therapeutic applications of such structures (Havrylyuk et al., 2010).
  • The investigation of various heterocyclic compounds derived from 2-amino benzothiazole demonstrates the versatility of this core structure in synthesizing compounds with potential biological activities. This research emphasizes the role of such compounds in developing new therapeutic agents (Mahmood & Ahmad, 2020).

Photovoltaic and Ligand-Protein Interaction Studies

  • Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs reveal their potential in ligand-protein interactions and photovoltaic efficiency. These compounds exhibit good light harvesting efficiency and could be used as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Properties

IUPAC Name

2-[[5-(1-benzothiophen-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4OS2/c1-2-11-27-21(18-13-29-19-6-4-3-5-17(18)19)25-26-22(27)30-14-20(28)24-12-15-7-9-16(23)10-8-15/h2-10,13H,1,11-12,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTSBBSCCMWJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)Cl)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide

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